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Compound of Interest

Compound Name: *Fmoc-phe(3-I)-OH*

Cat. No.: *B1390331*

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Abstract

The generation of diverse peptide libraries is a cornerstone of modern drug discovery and chemical biology. A key challenge lies in achieving high chemical diversity from a common peptide backbone. This application note details the utility of the synthetic amino acid, Fmoc-L-3-iodo-phenylalanine (**Fmoc-phe(3-I)-OH**), as a versatile building block for the post-synthetic modification of peptides directly on solid support. We provide detailed protocols for its incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) and subsequent on-resin diversification via Suzuki and Sonogashira cross-coupling reactions. These methods enable the creation of extensive peptide libraries with novel side-chain architectures, significantly expanding the chemical space for screening and optimization.

Introduction: The Power of Post-Synthetic Modification

The creation of peptide libraries is fundamental to identifying novel therapeutic leads, diagnostic agents, and research tools. Traditional peptide libraries, constructed from the 20 proteinogenic amino acids, often have limited chemical diversity. To overcome this, chemists have turned to post-synthetic modification (PSM) of peptides, a powerful strategy to introduce a wide array of chemical functionalities. The incorporation of "orthogonal handles"—chemically unique functional groups that can be selectively modified without affecting the rest of the peptide—is central to this approach.

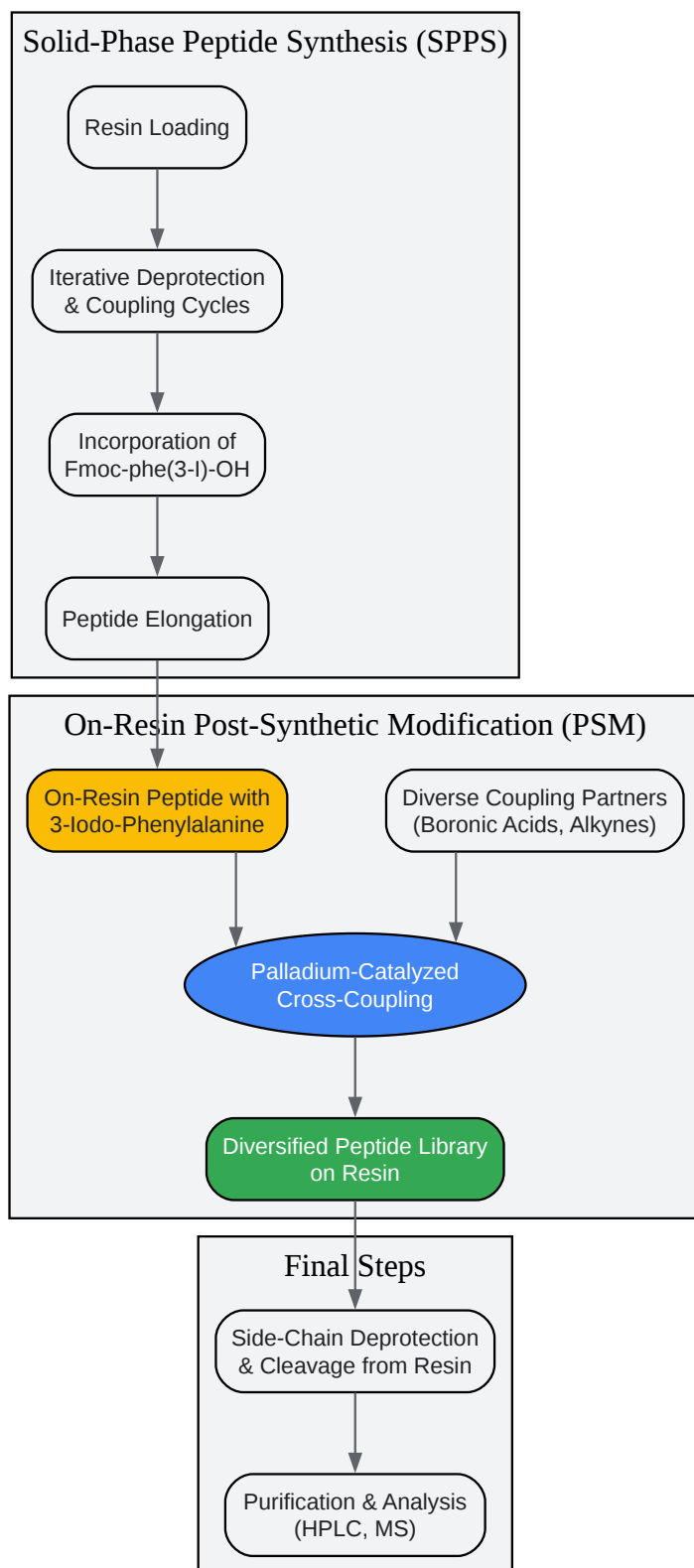
Halogenated amino acids, particularly iodinated derivatives, serve as exceptional orthogonal handles. The carbon-iodine bond is relatively stable to the conditions of standard Fmoc-based SPPS but is readily activated by transition metal catalysts, such as palladium, for cross-coupling reactions. This allows for the late-stage introduction of diverse aromatic, heteroaromatic, and alkynyl moieties. Fmoc-L-3-iodo-phenylalanine is a commercially available and highly effective building block for this purpose, enabling targeted diversification at specific sites within a peptide sequence.

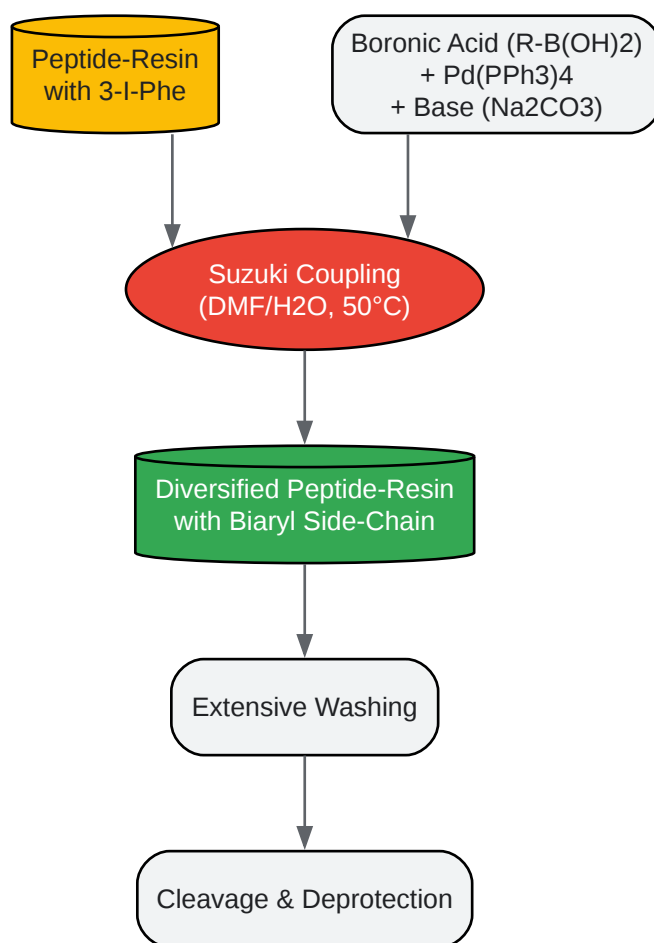
Core Principles and Advantages of Fmoc-phe(3-I)-OH

Fmoc-phe(3-I)-OH is an ideal building block for PSM due to several key features:

- **Orthogonality:** The iodo-phenyl group is inert during standard Fmoc-SPPS cycles, including Fmoc deprotection (piperidine) and coupling reactions (carbodiimide/HOBt or similar reagents). This ensures the integrity of the handle until the desired diversification step.
- **Reactivity:** The C-I bond is the most reactive of the carbon-halogen bonds ($C-I > C-Br > C-Cl$) in palladium-catalyzed cross-coupling reactions, allowing for efficient modifications under mild conditions that are compatible with peptide structures.
- **Versatility:** It serves as a precursor for a wide range of C-C bond-forming reactions, most notably the Suzuki-Miyaura and Sonogashira couplings, which introduce biaryl and aryl-alkyne functionalities, respectively. These structures are prevalent in many bioactive small molecules and can dramatically alter the pharmacological properties of a peptide.

The general workflow for utilizing **Fmoc-phe(3-I)-OH** is depicted below.





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